Trichloro(2-hexyldecyl)silane
Description
Trichloro(2-hexyldecyl)silane is an organosilicon compound with the molecular formula C16H33Cl3Si. It is a member of the chlorosilane family, which are compounds containing silicon-chlorine bonds. These compounds are known for their reactivity and are widely used in various industrial and research applications.
Properties
Molecular Formula |
C16H33Cl3Si |
|---|---|
Molecular Weight |
359.9 g/mol |
IUPAC Name |
trichloro(2-hexyldecyl)silane |
InChI |
InChI=1S/C16H33Cl3Si/c1-3-5-7-9-10-12-14-16(15-20(17,18)19)13-11-8-6-4-2/h16H,3-15H2,1-2H3 |
InChI Key |
AJCWEJGEPQOEKQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(CCCCCC)C[Si](Cl)(Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Trichloro(2-hexyldecyl)silane can be synthesized through the hydrosilylation of alkenes with trichlorosilane. This reaction typically involves the addition of trichlorosilane to an alkene in the presence of a catalyst, such as a platinum or rhodium complex. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and selectivity .
Industrial Production Methods
In industrial settings, this compound is produced using similar hydrosilylation processes but on a larger scale. The process involves the continuous feeding of reactants into a reactor, where the reaction takes place under optimized conditions. The product is then purified through distillation or other separation techniques to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
Trichloro(2-hexyldecyl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert trichlorosilanes to hydrosilanes.
Substitution: The chlorine atoms in this compound can be substituted with other functional groups, such as alkoxy or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alcohols, amines, or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Hydrosilanes.
Substitution: Alkoxysilanes, aminosilanes, and thiolsilanes.
Scientific Research Applications
Chemical Synthesis
Trichloro(2-hexyldecyl)silane serves as a precursor in the synthesis of various organosilicon compounds. Its highly reactive silicon-chlorine bonds allow it to participate in several chemical transformations:
- Oxidation : Produces silanols and siloxanes.
- Reduction : Leads to the formation of hydrosilanes.
- Substitution Reactions : Can yield alkoxysilanes, aminosilanes, and thiolsilanes.
This reactivity makes it a valuable building block for creating complex silicon-based materials used in diverse applications.
Surface Modification
One of the prominent applications of this compound is in surface modification. It is employed to enhance the properties of surfaces in various fields:
- Biological Assays : Modifies surfaces for better interaction with biological samples, improving assay sensitivity and specificity.
- Cell Culture Studies : Enhances cell adhesion and growth on surfaces, facilitating better experimental outcomes.
The ability to tailor surface characteristics makes this compound essential in both research and industrial settings.
Biomedical Applications
In the biomedical field, this compound is investigated for its potential in:
- Drug Delivery Systems : Its reactivity allows for the development of drug carriers that can improve bioavailability and target delivery.
- Biomedical Coatings : Used to create coatings that enhance biocompatibility and reduce bacterial adhesion on medical devices.
These applications are crucial for advancing medical technologies and improving patient outcomes.
Industrial Applications
This compound finds extensive use in industrial applications:
- Silicone Polymer Production : Acts as an intermediate in synthesizing silicone polymers used in various products such as adhesives, sealants, and coatings.
- Adhesives : Enhances adhesion properties on low-energy surfaces, improving performance in industrial bonding applications.
The versatility of this compound makes it a key ingredient in many industrial formulations.
Environmental Applications
The compound is also being explored for environmental applications:
- Contaminant Repellency : Used in developing materials that repel contaminants, aiding in environmental remediation efforts.
- Coatings for Pollution Control : Its properties can be utilized to create surfaces that minimize pollutant adhesion, contributing to cleaner environments.
Mechanism of Action
The mechanism of action of trichloro(2-hexyldecyl)silane involves its reactivity with nucleophiles and electrophiles. The silicon-chlorine bonds are highly reactive, allowing the compound to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reaction and application .
Comparison with Similar Compounds
Similar Compounds
Trichlorosilane: A simpler chlorosilane with the formula HSiCl3.
Octadecyltrichlorosilane: A longer-chain analog with similar reactivity.
Perfluorooctyltrichlorosilane: Contains perfluorinated groups, offering unique properties.
Uniqueness
Trichloro(2-hexyldecyl)silane is unique due to its specific alkyl chain length, which imparts distinct physical and chemical properties. This makes it suitable for specialized applications where other chlorosilanes may not be as effective .
Biological Activity
Trichloro(2-hexyldecyl)silane , a silane compound, is characterized by its unique structure that includes a long hydrocarbon chain. This compound is of significant interest in various fields, including materials science and biomedicine, due to its potential biological activities and applications. This article will delve into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
- Chemical Formula : CHClSi
- Molecular Weight : 303.7 g/mol
- CAS Number : 928-65-4
Physical Properties
| Property | Value |
|---|---|
| Appearance | Colorless liquid |
| Boiling Point | 220 °C |
| Density | 1.01 g/cm³ |
| Solubility in Water | Reacts with water |
Toxicological Profile
This compound exhibits notable toxicological effects. According to data from the New Jersey Department of Health:
- Corrosive Nature : The compound is corrosive and can cause severe skin and eye irritation upon contact.
- Respiratory Effects : Inhalation can lead to respiratory distress, including coughing and wheezing, and may cause pulmonary edema in higher exposures .
- Long-term Effects : Chronic exposure may lead to lasting respiratory issues, although there is currently no evidence linking it to cancer or reproductive hazards .
Research indicates that this compound interacts with cellular membranes due to its amphiphilic nature. This interaction can disrupt lipid bilayers, leading to increased permeability and potential cytotoxicity.
Case Studies
- Cell Membrane Interaction Study :
- In Vivo Toxicity Assessment :
- Potential Antimicrobial Properties :
Applications in Biotechnology
This compound is being explored for various applications in biotechnology:
- Surface Modification : Its ability to modify surfaces for enhanced biocompatibility makes it a candidate for use in biomedical devices.
- Drug Delivery Systems : The compound's amphiphilic characteristics are being studied for potential use in formulating drug delivery systems that can improve the solubility and bioavailability of hydrophobic drugs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
